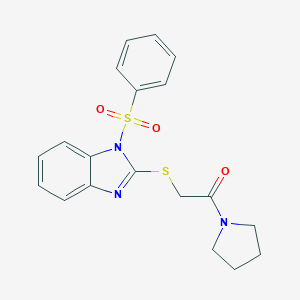
2-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, also known as DTTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DTTA is a thiazole-based compound that has been synthesized using different methods. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
作用機序
The mechanism of action of 2-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide is not fully understood. However, studies have suggested that the compound inhibits the growth of cancer cells by inducing apoptosis, a programmed cell death process. 2-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide has also been shown to disrupt bacterial cell membranes, leading to cell death.
Biochemical and Physiological Effects:
2-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide has been shown to have various biochemical and physiological effects. Studies have shown that the compound inhibits the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. 2-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide has also been shown to induce oxidative stress in cancer cells, leading to cell death. Additionally, the compound has been shown to have anti-inflammatory effects.
実験室実験の利点と制限
2-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide has several advantages for use in lab experiments. The compound is easily synthesized and purified, making it readily available for research purposes. Additionally, 2-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide exhibits potent biological activity, making it a promising candidate for drug discovery and other applications. However, 2-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide also has limitations, including its potential toxicity and limited solubility in water.
将来の方向性
There are several future directions for research on 2-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide. One area of interest is the development of 2-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide-based drug delivery systems for targeted drug delivery. Another area of interest is the investigation of the compound's potential use in combination with other drugs for enhanced anticancer activity. Additionally, further studies are needed to fully understand the mechanism of action of 2-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide and its potential applications in various scientific research fields.
合成法
2-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide can be synthesized using different methods, including the reaction of 2,4-dichlorophenyl isothiocyanate with 2-aminothiazole in the presence of a base. Another method involves the reaction of 2,4-dichlorophenylhydrazine with thioacetic acid followed by the reaction with phosphorus oxychloride. The synthesis of 2-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide requires careful control of reaction conditions to obtain high yields and purity.
科学的研究の応用
2-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide has potential applications in various scientific research fields, including cancer research, antimicrobial research, and drug discovery. Studies have shown that 2-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. The compound has also shown antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, 2-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide has been investigated for its potential use as a drug delivery system due to its ability to penetrate cell membranes.
特性
製品名 |
2-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide |
|---|---|
分子式 |
C11H8Cl2N2OS |
分子量 |
287.2 g/mol |
IUPAC名 |
2-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C11H8Cl2N2OS/c12-8-2-1-7(9(13)6-8)5-10(16)15-11-14-3-4-17-11/h1-4,6H,5H2,(H,14,15,16) |
InChIキー |
MZXPTZWPTSDMEU-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)CC(=O)NC2=NC=CS2 |
正規SMILES |
C1=CC(=C(C=C1Cl)Cl)CC(=O)NC2=NC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{4-[2-(8-quinolinylsulfanyl)acetyl]phenyl}acetamide](/img/structure/B270119.png)
![2-{[5-(3-Pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-thienyl)ethanone](/img/structure/B270121.png)
![N-{4-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]phenyl}acetamide](/img/structure/B270122.png)


![2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-(4-methylphenyl)ethanone](/img/structure/B270126.png)
![1-(4-fluorophenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}ethanone](/img/structure/B270127.png)


![2-{[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-thienyl)ethanone](/img/structure/B270134.png)
![1-(4-Bromophenyl)-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B270135.png)
![N-[4-({[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide](/img/structure/B270141.png)
![1-({[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)azepane](/img/structure/B270142.png)